Home > Products > Building Blocks P11573 > (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 146074-43-3

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Catalog Number: EVT-1462071
CAS Number: 146074-43-3
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.688
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound derived from phenylalanine. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. [] This compound is categorized as a tetrahydroisoquinoline derivative, a class of compounds known for their diverse biological activities. [] In scientific research, it serves as a valuable starting material for constructing complex molecules with potential applications in various fields. []

Overview

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound classified within the tetrahydroisoquinoline family. These compounds are significant due to their presence in various natural products and their potential pharmaceutical applications. The specific configuration of the (R)-enantiomer plays a crucial role in determining its biological activity and interaction with molecular targets.

Synthesis Analysis

Methods

The synthesis of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3,4-dihydroisoquinoline or related precursors.
  2. Chiral Resolution: Chiral centers are introduced using asymmetric synthesis methods or chiral resolution techniques. Common methods include the application of chiral catalysts or auxiliaries to achieve the desired stereochemistry.
  3. Esterification: The carboxylate group is introduced through esterification reactions, often employing methanol and acid catalysts .

Technical Details

In industrial settings, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and improve yields. Purification techniques such as crystallization, distillation, and chromatography are employed to achieve high purity of the final product. Rigorous quality control measures ensure the consistency and safety of the compound throughout production.

Molecular Structure Analysis

Structure Data

The molecular formula for (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is C11H14ClNO2C_{11}H_{14}ClNO_2 with a molecular weight of 227.69 g/mol. The compound features a tetrahydroisoquinoline core structure with a methyl ester at the carboxylic acid position.

  • InChI: InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1
  • InChI Key: YTNGWXICCHJHKA-SNVBAGLBSA-N .
Chemical Reactions Analysis

Types of Reactions

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert it into more saturated derivatives with reagents such as lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can introduce different functional groups at specific positions on the isoquinoline ring .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Mechanism of Action

The mechanism of action for (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets modulates various biological pathways, potentially influencing physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Boiling Point: Data not specified but generally low due to its organic nature.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stable under standard laboratory conditions but may require careful handling due to potential reactivity under certain conditions.

Relevant data includes:

  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity with values ranging from 0.0 to 2.08 across different predictive models .
Applications

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has notable scientific applications:

  1. Pharmaceutical Development: Utilized in the design of drugs targeting neurological disorders due to its structural similarity to biologically active compounds.
  2. Research Tool: Employed in biochemical assays to study enzyme interactions and receptor binding mechanisms.
  3. Synthetic Intermediates: Serves as a precursor in synthesizing more complex organic molecules for medicinal chemistry applications .

This compound's unique properties and versatility make it a valuable asset in both academic research and industrial applications within the pharmaceutical sector.

Introduction to Tetrahydroisoquinoline Derivatives

Structural and Functional Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry and natural product synthesis, characterized by a fused bicyclic system comprising a benzene ring condensed with a partially saturated pyridine ring. This fundamental structure serves as the chemical backbone for an extensive array of biologically active compounds, ranging from naturally occurring alkaloids to synthetic pharmaceuticals. The structural versatility of the THIQ scaffold enables diverse interactions with biological targets, particularly through its nitrogen atom and the aromatic ring system, facilitating hydrogen bonding, cation-π interactions, and hydrophobic binding [6]. The incorporation of additional functional groups, such as the ester moiety at the C3 position in (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, significantly expands the molecular toolkit for drug design by introducing sites for chemical modification and influencing stereoelectronic properties [6].

The molecular architecture of (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride features a protonated tertiary nitrogen under physiological conditions, enhancing water solubility and potential for ionic interactions with biological targets. The hydrochloride salt form, commonly employed in commercial supplies (e.g., CAS 57060-88-5, 95% purity), ensures stability and facilitates handling in synthetic applications [2]. The C3-methyl ester group provides a versatile synthetic handle for further transformations, including hydrolysis to carboxylic acids or transesterification reactions, enabling the synthesis of novel derivatives with tailored pharmacological properties. This functional group also introduces a chiral center at C3, creating opportunities for stereoselective interactions with enzymes and receptors [6].

Table 1: Key Identifiers of (R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride

PropertyValueSource/Reference
CAS Number (free base)191327-28-3 [4]
CAS Number (hydrochloride)146074-43-3 [5]
Molecular FormulaC₁₁H₁₃NO₂ (free base), C₁₁H₁₄ClNO₂ (HCl) [1] [2]
Molecular Weight191.23 g/mol (free base), 227.69 g/mol (HCl) [2] [5]
IUPAC NameMethyl (1R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride [2]
SMILES NotationCOC(=O)[C@@H]1NCc2c(C1)cccc2.Cl [5]

Pharmacologically, THIQ derivatives demonstrate remarkable structural promiscuity, enabling their application across diverse therapeutic areas. The tetrahydrobenzazepine framework derived from THIQ ring expansion has yielded compounds with dopaminergic activity, illustrating the scaffold's relevance in neurological disorders [6]. Recent research highlights the importance of THIQ carboxylic acid derivatives as potent inhibitors of clinically significant targets, including influenza virus polymerase acidic endonuclease and New Delhi metallo-β-lactamase (NDM-1), a bacterial enzyme capable of hydrolyzing nearly all β-lactam antibiotics [6]. The peripheral catechol-O-methyltransferase inhibition exhibited by 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (derived from Mucuna pruriens) suggests potential applications in Parkinson's disease treatment, further underscoring the therapeutic significance of this scaffold [6].

Table 2: Pharmacological Significance of Tetrahydroisoquinoline Scaffolds

THIQ Derivative ClassBiological Target/ActivityTherapeutic Potential
C3-Carboxylic Acid DerivativesInfluenza virus PA endonuclease inhibitionAntiviral agents
Dicarboxylic Acid DerivativesCatechol-O-methyltransferase (COMT) inhibitionParkinson's disease treatment
Benzazepine DerivativesDopamine receptor modulationNeurological disorders
N-Alkylated DerivativesNDM-1 metallo-β-lactamase inhibitionAntibiotic resistance reversal

Role of Chirality in Tetrahydroisoquinoline Pharmacology: Focus on (R)-Configuration

The stereochemistry at the C3 position of tetrahydroisoquinoline-3-carboxylate derivatives exerts profound influence on their biological interactions and therapeutic efficacy. The (R)-configuration in methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride creates a distinct three-dimensional orientation of functional groups that enables selective recognition by chiral binding pockets in enzymes and receptors. This stereospecificity manifests dramatically in pharmacological activity, where enantiomers can exhibit differences in receptor affinity, metabolic stability, and target selectivity . The commercial availability of both enantiomers (e.g., CAS 191327-28-3 for (R)-enantiomer) facilitates comparative studies of their biological properties and underscores the pharmaceutical industry's recognition of chirality as a critical determinant of drug efficacy and safety [4] [5].

The molecular basis for chiral discrimination in THIQ derivatives stems from the differential protein binding of enantiomers. X-ray crystallographic studies of related THIQ compounds reveal that the (R)-configuration often positions the C3 substituent in an orientation that optimizes binding interactions within asymmetric enzymatic pockets. For instance, in enzyme inhibition studies, the (R)-enantiomer of THIQ-3-carboxylic acid derivatives demonstrates superior complementarity with the active site of influenza virus PA endonuclease compared to its (S)-counterpart, resulting in significantly enhanced inhibitory potency (often by orders of magnitude) [6]. Similar stereochemical preferences have been documented in binding to opioid receptors and metalloenzymes, where minor alterations in the spatial arrangement of pharmacophore elements dramatically impact ligand-receptor complementarity .

Synthetic access to enantiomerically pure THIQ derivatives relies on sophisticated chiral technologies:

  • Chemoenzymatic Kinetic Resolution: Fülöp's pioneering work demonstrated high-yield preparation of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using lipase-mediated resolution of racemic esters, establishing a versatile platform for enantioselective synthesis [6].

  • Biocatalytic Deracemization: Wu and colleagues employed D-amino acid oxidase from Fusarium solani (FsDAAO) for efficient deracemization of racemic THIQ carboxylic acids, leveraging enzymatic stereoselectivity to obtain single enantiomers [6].

  • Phase-Transfer Catalysis: Modern catalytic asymmetric synthesis utilizes C₂-symmetric chiral quaternary ammonium salts to induce high enantioselectivity in alkylation reactions, enabling direct construction of the chiral center with excellent enantiomeric excess (typically >90% ee) . This approach facilitates the synthesis of quaternary isoquinoline derivatives with exceptional optical purity.

Table 3: Enantiomeric Specifications of Methyl THIQ-3-carboxylate Hydrochloride

Property(R)-Enantiomer(S)-Enantiomer
CAS Number (free base)191327-28-3Not provided in search results
CAS Number (hydrochloride)146074-43-3Not provided in search results
Storage Conditions-20°C, protected from light and moistureSimilar
Commercial AvailabilitySpecial order from specialty suppliersMore readily available
Synthetic ChallengeRequires chiral resolution or asymmetric synthesisMore accessible via classical resolution

The asymmetric Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization represents another powerful diastereoselective approach to chiral THIQs. This methodology enables the installation of chirality early in the synthetic sequence through use of chiral auxiliaries or catalysts, followed by ring-forming reactions that preserve stereochemical integrity [6]. The strategic incorporation of chiral inductors—such as (S)-phenylglycinol, (S)-phenylalaninol derivatives, or tert-butanesulfinamide—allows precise control over the stereochemical outcome during construction of the THIQ core [6]. These synthetic advances have significantly expanded access to enantiopure THIQ building blocks for drug discovery programs targeting increasingly sophisticated biological targets.

Historical Context and Discovery of (R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride

The historical development of tetrahydroisoquinoline chemistry represents a fascinating convergence of classical synthetic methodology and modern stereoselective synthesis. The discovery pathway to enantiomerically defined derivatives such as (R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride begins with the foundational work of Pomeranz and Fritsch in 1893, who independently reported the synthesis of isoquinoline derivatives from benzaldehyde and 2,2-diethoxyethylamine [6]. This landmark reaction established a versatile route to the isoquinoline core that would undergo extensive refinement throughout the following century. The original Pomeranz-Fritsch approach faced significant limitations in yield and substrate scope, prompting systematic investigations into reaction mechanisms and conditions that would ultimately transform it into a robust synthetic methodology.

The critical evolution toward modern THIQ synthesis occurred through key methodological enhancements:

  • Schlittler-Müller Modification (1948): This pivotal advancement replaced benzaldehyde with benzylamines while employing glyoxal hemiacetal as the carbonyl component, significantly improving reaction efficiency and expanding substrate tolerance [6].

  • Bobbitt's Innovations (Mid-20th Century): The introduction of in situ hydrogenation of imine intermediates to aminoacetals enabled access to 1-, 4-, and N-substituted isoquinolines that were previously inaccessible through classical methods [6]. Bobbitt's methodology proved particularly valuable for preparing THIQ carboxylic acid precursors, including ester-functionalized derivatives.

  • Jackson's N-Tosyl Derivatives (1950s): The development of N-tosyl protected intermediates facilitated dehydrogenation of 1,2-dihydroisoquinolines to fully aromatic systems, completing the toolkit for isoquinoline functionalization [6].

Properties

CAS Number

146074-43-3

Product Name

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

IUPAC Name

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.688

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1

InChI Key

BUXCBOUGBHWQBE-HNCPQSOCSA-N

SMILES

COC(=O)C1CC2=CC=CC=C2CN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.